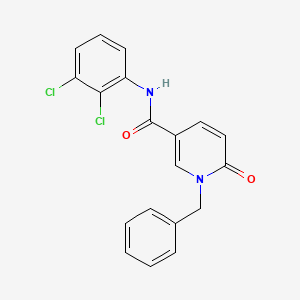![molecular formula C16H16FN3O3 B6541979 6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058500-66-5](/img/structure/B6541979.png)
6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones This compound features a fluorophenyl group attached to the pyrimidinone core, which is further substituted with a morpholin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is to react a suitable pyrimidinone derivative with 4-fluorophenylboronic acid under palladium-catalyzed cross-coupling conditions. Subsequent functionalization introduces the morpholin-4-yl group through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the fluorophenyl group to its corresponding carboxylic acid derivative.
Reduction: : Reduction of the pyrimidinone core to form a dihydropyrimidinone.
Substitution: : Replacement of the morpholin-4-yl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one carboxylic acid.
Reduction: : this compound dihydropyrimidinone.
Substitution: : Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorophenyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals.
Biology
In biological research, this compound has been studied for its potential antiproliferative properties. It can inhibit the growth of cancer cells and is being explored as a candidate for anticancer drugs.
Medicine
The compound's ability to interact with various biological targets makes it a candidate for drug development. It has shown promise in preclinical studies for treating conditions such as inflammation and pain.
Industry
In the chemical industry, this compound is used in the synthesis of agrochemicals and dyes. Its unique structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism by which 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one exerts its effects involves binding to specific molecular targets. It may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: : These compounds share the fluorophenyl group and have shown antiproliferative activity.
4,4'-Difluorobenzophenone: : This compound contains a similar fluorophenyl group but lacks the pyrimidinone core.
Uniqueness
6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is unique due to its combination of the fluorophenyl group and the morpholin-4-yl group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-13-3-1-12(2-4-13)14-9-15(21)20(11-18-14)10-16(22)19-5-7-23-8-6-19/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAJARIJSLBZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6541897.png)
![2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6541907.png)
![2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6541910.png)
![2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide](/img/structure/B6541915.png)
![2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6541923.png)
![3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6541934.png)
![6-(4-methoxyphenyl)-3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6541936.png)
![2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6541944.png)

![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6541961.png)
![6-(4-fluorophenyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6541967.png)
![6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6541972.png)
![6-(4-fluorophenyl)-3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6541982.png)
![6-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6541991.png)
